REACTION_CXSMILES
|
O=[C:2]1[C:15]2[C:14]([C:16]([OH:18])=[O:17])=[CH:13][CH:12]=[CH:11][C:10]=2[C:9](=O)[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2>[Zn].[NH4+].[OH-]>[C:14]1([C:16]([OH:18])=[O:17])[C:15]2[C:10](=[CH:9][C:8]3[C:3]([CH:2]=2)=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:11]=[CH:12][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=CC=CC=C2C(C=2C=CC=C(C12)C(=O)O)=O
|
Name
|
CuSO4.5H2O
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 5 L 3-neck flask fitted with condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated slowly
|
Type
|
CUSTOM
|
Details
|
reched 85°
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated an additional 1 H
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the excess Zn removed by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with more NH4OH solution (100 mL)
|
Type
|
CUSTOM
|
Details
|
was carefully acidified to pH 1 with conc. HCl (added in portions over 1 h)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
affording a light-green precipitate, which
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with H2O (200 mL)
|
Type
|
CUSTOM
|
Details
|
recrystallized 1× from methoxyethanol/H2O (containing 1% conc. HCl)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried at 75°
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC3=CC=CC=C3C=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |